REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([S:12]([Cl:15])(=[O:14])=[O:13])[CH:5]=C[C:7]=1[C:8]([F:11])([F:10])[F:9].FC(F)(F)C1[N:23]=CC(N)=CC=1>>[F:9][C:8]([F:11])([F:10])[C:7]1[N:23]=[CH:5][C:4]([S:12]([Cl:15])(=[O:14])=[O:13])=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1C(F)(F)F)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=N1)N)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=N1)S(=O)(=O)Cl)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |